molecular formula C28H26O2 B13742434 1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol CAS No. 20002-32-8

1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol

Cat. No.: B13742434
CAS No.: 20002-32-8
M. Wt: 394.5 g/mol
InChI Key: KAURRWFQPSCBHO-UHFFFAOYSA-N
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Description

1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol is an organic compound with the molecular formula C28H26O2 It is characterized by the presence of two phenyl groups and two o-tolyl groups attached to an ethane backbone, with two hydroxyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with o-tolualdehyde in the presence of a base, followed by reduction with a suitable reducing agent. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Reducing Agent: Sodium borohydride or lithium aluminum hydride

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate diol, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be further reduced to form hydrocarbons.

    Substitution: The phenyl and o-tolyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents

Major Products

    Oxidation Products: Benzophenone derivatives

    Reduction Products: Hydrocarbons

    Substitution Products: Halogenated or nitrated derivatives

Scientific Research Applications

1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl and o-tolyl groups can interact with hydrophobic regions of proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diphenylethane-1,2-diol
  • 1,2-Diphenyl-1,2-di(p-tolyl)ethane-1,2-diol
  • 1,2-Diphenyl-1,2-di(m-tolyl)ethane-1,2-diol

Uniqueness

1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol is unique due to the presence of o-tolyl groups, which impart distinct steric and electronic properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

20002-32-8

Molecular Formula

C28H26O2

Molecular Weight

394.5 g/mol

IUPAC Name

1,2-bis(2-methylphenyl)-1,2-diphenylethane-1,2-diol

InChI

InChI=1S/C28H26O2/c1-21-13-9-11-19-25(21)27(29,23-15-5-3-6-16-23)28(30,24-17-7-4-8-18-24)26-20-12-10-14-22(26)2/h3-20,29-30H,1-2H3

InChI Key

KAURRWFQPSCBHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4C)O)O

Origin of Product

United States

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